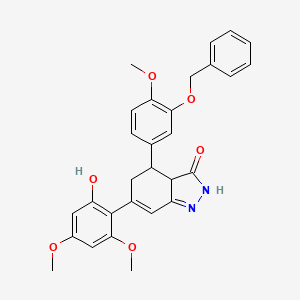

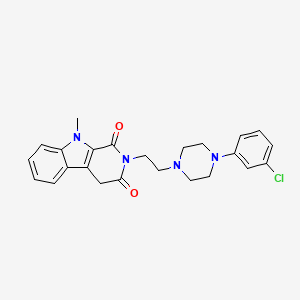

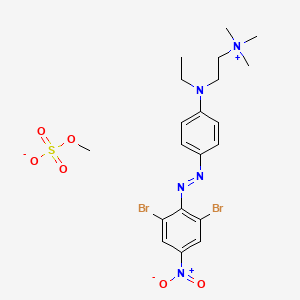

(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物 (2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート は、そのユニークな構造的特性とさまざまな科学分野における潜在的な応用で知られる複雑な有機分子です。この化合物は、アゾ、ニトロ、アンモニウム官能基を組み合わせており、合成化学と応用研究の両方において関心の対象となっています。

準備方法

合成経路と反応条件

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート の合成は、通常、複数段階のプロセスを伴います。

ジアゾ化: プロセスは、 を亜硝酸ナトリウムと塩酸でジアゾ化してジアゾニウム塩を形成することから始まります。

アゾカップリング: 次に、ジアゾニウム塩を アルカリ性条件下でカップリングしてアゾ化合物を形成します。

四級化: 得られたアゾ化合物は、 で四級化されてトリメチルアンモニウム基を導入されます。

メチルサルフェート形成: 最後に、化合物を で処理して目的の生成物を得ます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模運用向けに最適化されています。これには、連続フロー反応器、自動合成システム、および高純度と高収率を確保するための厳格な品質管理措置の使用が含まれます。

化学反応の分析

反応の種類

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート: は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ニトロ基は、強い酸化条件下でさらに酸化される可能性があります。

還元: アゾ基は、対応するアミンを形成するように還元される可能性があります。

置換: 臭素原子は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。

還元: ジチオン酸ナトリウムまたは炭素上のパラジウムを用いた水素化。

置換: 極性非プロトン性溶媒中のメトキシドナトリウムなどの求核剤。

主要な生成物

酸化: ジニトロ誘導体の生成。

還元: ジアミノ誘導体の生成。

置換: メトキシまたはその他の置換誘導体の生成。

科学的研究の応用

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート: は、科学研究において多様な用途があります。

化学: 有機合成における試薬として、および染料中間体として使用されます。

生物学: 顕微鏡検査用の染色技術で使用されます。

医学: 抗菌特性の潜在的な可能性について調査されています。

工業: 特殊な染料や顔料の製造に使用されます。

作用機序

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート の作用機序には、生物分子との相互作用が含まれます。アゾ基は、生物系で還元されて反応性の中間体を形成することができ、これが細胞成分と相互作用する可能性があります。トリメチルアンモニウム基は、負に帯電した細胞膜への結合を促進し、その生物活性を高めます。

類似の化合物との比較

類似の化合物

- (2-((4-((2,6-ジクロロ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート

- (2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)ジメチルアンモニウム メチルサルフェート

独自性

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート における臭素原子の存在は、ユニークな電子および立体的な特性を与え、塩素化またはジメチルアンモニウム対応物と比較して、特定の化学反応においてより反応性が高くなります。

(2-((4-((2,6-ジブロモ-4-ニトロフェニル)アゾ)フェニル)エチルアミノ)エチル)トリメチルアンモニウム メチルサルフェート 、その合成、反応、用途、作用機序、および類似の化合物との比較について説明します。

類似化合物との比較

Similar Compounds

- (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate

- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium methyl sulphate

Uniqueness

The presence of bromine atoms in (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its chlorinated or dimethylammonium counterparts.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

特性

CAS番号 |

85187-91-3 |

|---|---|

分子式 |

C20H27Br2N5O6S |

分子量 |

625.3 g/mol |

IUPAC名 |

2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C19H24Br2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChIキー |

GQLKZUHALODMQA-UHFFFAOYSA-M |

正規SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.COS(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

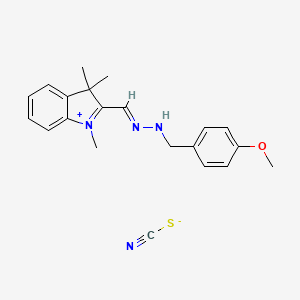

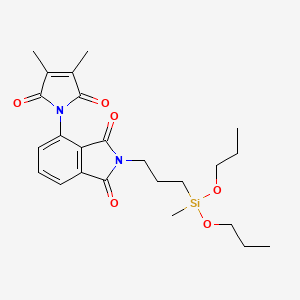

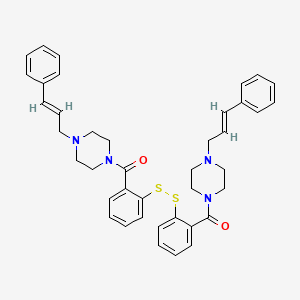

![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)